(4-Nitrophenyl)methyl diethylcarbamate
Description
(4-Nitrophenyl)methyl diethylcarbamate is an organocarbamate compound featuring a diethylcarbamate group (-OCON(Et)₂) attached to a (4-nitrophenyl)methyl moiety. Carbamates are widely studied for their biological activities, including pesticidal, antimicrobial, and herbicidal properties, often modulated by substituents on the aromatic ring and the carbamate alkyl groups .
Properties
CAS No. |
114041-05-3 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N,N-diethylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-3-13(4-2)12(15)18-9-10-5-7-11(8-6-10)14(16)17/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
CYTFHDGIVJECMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl diethylcarbamate typically involves the reaction of 4-nitrophenyl chloroformate with diethylamine. This nucleophilic substitution reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of carbamates, including this compound, can be achieved through various methods. One common approach involves the use of carbonylimidazolide in water, which reacts with a nucleophile to form carbamates without the need for an inert atmosphere . Another method involves the use of aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by alcohols to form carbamates .
Chemical Reactions Analysis
Types of Reactions: (4-Nitrophenyl)methyl diethylcarbamate can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Products may include nitrobenzene derivatives.
Reduction: Products include amine derivatives.
Substitution: Products include substituted carbamates.
Scientific Research Applications
(4-Nitrophenyl)methyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl diethylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can inhibit enzymes by carbamoylation, leading to the disruption of normal cellular functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and functional differences between (4-nitrophenyl)methyl diethylcarbamate and related compounds:
Key Observations :
- Heterocyclic Modifications : The diethylcarbamate derivative (9d) incorporates a pyrazole ring and bromophenyl group, which may confer unique steric and electronic effects compared to simpler carbamates .
- Thiadiazole vs. Carbamate : 1,3,4-Thiadiazole derivatives () exhibit distinct electronic properties due to the sulfur-containing heterocycle, influencing their antimicrobial activity .
Antimicrobial and Antifungal Activity
- 1,3,4-Thiadiazole Derivatives : Four compounds in this class demonstrated superior activity against E. coli, B. mycoides, and C. albicans, likely due to the thiadiazole core’s ability to disrupt microbial cell membranes .
Herbicidal Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
